molecular formula C9H11NO2S B581432 3-(Benzenesulfonyl)azetidine CAS No. 1206970-11-7

3-(Benzenesulfonyl)azetidine

Cat. No. B581432
CAS RN: 1206970-11-7
M. Wt: 197.252
InChI Key: ZAKRJACOZVLRFD-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)azetidine is a chemical compound with the molecular formula C9H11NO2S . It has a molecular weight of 233.72 . The IUPAC name for this compound is 3-(phenylsulfonyl)azetidine hydrochloride .


Synthesis Analysis

Azetidines can be synthesized via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Molecular Structure Analysis

The molecular structure of 3-(Benzenesulfonyl)azetidine is represented by the linear formula C9H12ClNO2S . The InChI code for this compound is 1S/C9H11NO2S.ClH/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;1H .


Chemical Reactions Analysis

Azetidines can be synthesized via aza Paternò–Büchi reactions . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component . This method is considered one of the most efficient ways to synthesize functionalized azetidines .

Scientific Research Applications

Synthesis and Reactivity of Azetidines

Azetidines represent a crucial class of four-membered heterocycles used extensively in organic synthesis and medicinal chemistry. Their reactivity is driven by significant ring strain, yet they are more stable than related aziridines. This stability allows for facile handling and unique reactivity under appropriate conditions .

Synthesis Methods: Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis. Notably, the [2 + 2] photocycloaddition reaction between an imine and an alkene component (aza Paternò–Büchi reaction) efficiently produces functionalized azetidines .

Functionalization and Applications:

Catalysis and Synthetic Methodology

Azetidines serve as building blocks in synthetic methodologies, enabling the construction of complex molecules. Their strained ring structure facilitates bond cleavage and functionalization, making them valuable tools in organic synthesis.

properties

IUPAC Name

3-(benzenesulfonyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12,9-6-10-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKRJACOZVLRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704850
Record name 3-(Benzenesulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)azetidine

CAS RN

1206970-11-7
Record name 3-(Benzenesulfonyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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